4-fluoro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide
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Overview
Description
4-Fluoro-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: Its unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-{[4-(propan-2-yl)phenyl]methyl}aniline
- N-(pyridin-2-yl)amides
- Imidazole-containing compounds
Uniqueness
4-Fluoro-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21FN2O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-fluoro-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O/c1-16(2)18-8-6-17(7-9-18)15-25(21-5-3-4-14-24-21)22(26)19-10-12-20(23)13-11-19/h3-14,16H,15H2,1-2H3 |
InChI Key |
FQUCIZPDSXAGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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